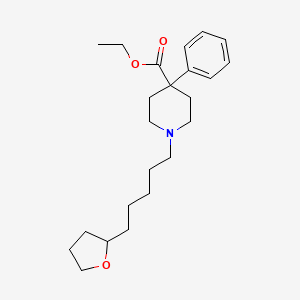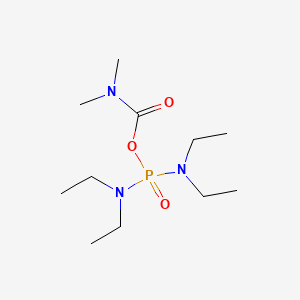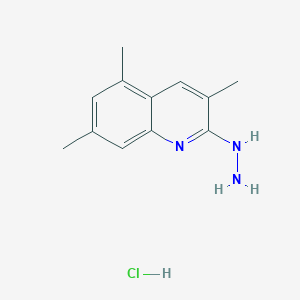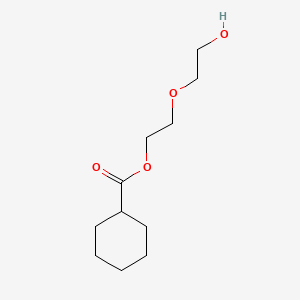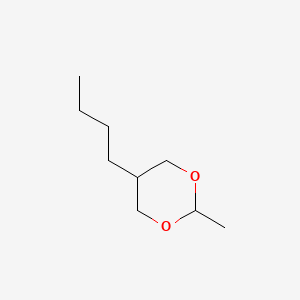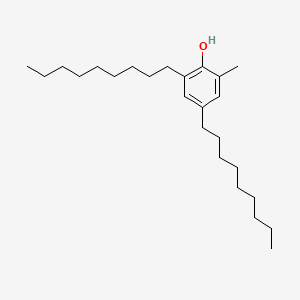
4,6-Dinonyl-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinonyl-o-cresol: is an organic compound with the molecular formula C25H44O . It is a derivative of phenol, specifically a substituted cresol, characterized by the presence of two nonyl groups at the 4 and 6 positions of the aromatic ring. This compound is known for its unique chemical properties and applications in various industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,6-Dinonyl-o-cresol can be synthesized through a Friedel-Crafts alkylation reaction. This involves reacting o-cresol with nonene in the presence of a catalyst such as aluminum chloride . The reaction is typically carried out at temperatures between 50°C and 100°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dinonyl-o-cresol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Chemistry: 4,6-Dinonyl-o-cresol is used as a non-ionic surfactant in various chemical processes. It acts as an emulsifier, dispersant, and thickening agent .
Biology: In biological research, this compound is studied for its potential effects on microbial communities and its role in biodegradation processes .
Medicine: While not widely used in medicine, its derivatives are explored for potential antioxidant properties .
Industry: In the industrial sector, this compound is employed as a rubber antioxidant . It helps in enhancing the aging resistance of rubber products, making them more durable .
Mécanisme D'action
The mechanism of action of 4,6-Dinonyl-o-cresol involves its interaction with oxidative pathways . It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to materials such as rubber. The molecular targets include reactive oxygen species and other free radicals, which are neutralized by the compound’s antioxidant activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-4,6-dinonylphenol
- 4,6-Dinitro-o-cresol
- 4,6-Di-tert-butyl-o-cresol
Comparison: 4,6-Dinonyl-o-cresol is unique due to its nonyl groups , which impart specific chemical properties such as enhanced hydrophobicity and antioxidant activity . Compared to 4,6-Dinitro-o-cresol, which is primarily used as a herbicide, this compound is more versatile in industrial applications .
Propriétés
Numéro CAS |
3011-61-8 |
|---|---|
Formule moléculaire |
C25H44O |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
2-methyl-4,6-di(nonyl)phenol |
InChI |
InChI=1S/C25H44O/c1-4-6-8-10-12-14-16-18-23-20-22(3)25(26)24(21-23)19-17-15-13-11-9-7-5-2/h20-21,26H,4-19H2,1-3H3 |
Clé InChI |
SGHSRBYSXCNJLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


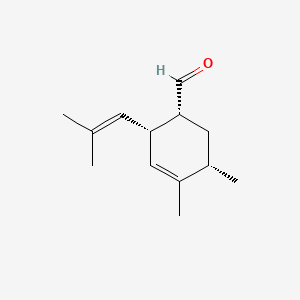
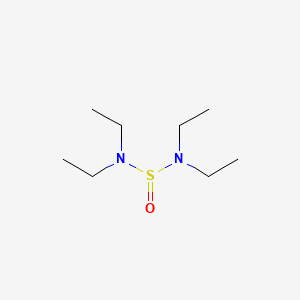
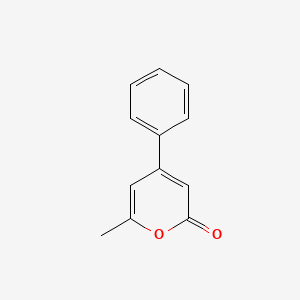
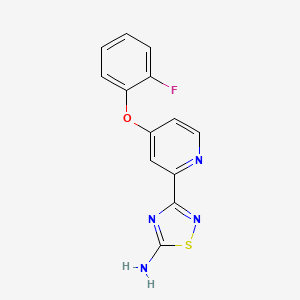

![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
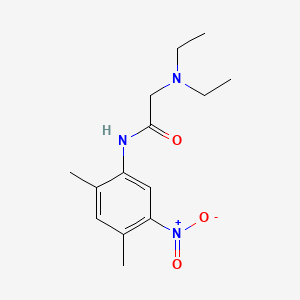
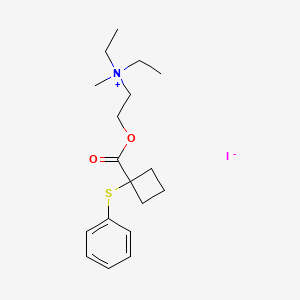
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)
